molecular formula C11H12N2 B1524820 4-(Cyclopropylamino)-3-methylbenzonitrile CAS No. 1178127-98-4

4-(Cyclopropylamino)-3-methylbenzonitrile

Cat. No.: B1524820
CAS No.: 1178127-98-4
M. Wt: 172.23 g/mol
InChI Key: HXAWXHSGVPCOQX-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)-3-methylbenzonitrile is a chemical compound of interest in organic synthesis and pharmaceutical research. It belongs to the benzonitrile family, characterized by a nitrile group and a cyclopropylamino substituent. The molecular formula for this compound is C11H12N2 . Handling should only be performed by qualified personnel using appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles . Operations should be conducted in a well-ventilated area, such as a chemical fume hood . In case of skin contact, wash immediately with copious amounts of water . Compounds with a cyclopropylamino group, like this one, are valuable building blocks in medicinal chemistry. They are frequently used in the synthesis of more complex molecules for research purposes, including the development of active pharmaceutical ingredients (APIs) . For instance, cyclopropylamine derivatives are key intermediates in the production of approved therapies such as the anticancer drug Lenvatinib . This makes this compound a reagent of potential significance in drug discovery and development programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(cyclopropylamino)-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-6-9(7-12)2-5-11(8)13-10-3-4-10/h2,5-6,10,13H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAWXHSGVPCOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of 3-Methyl-4-halobenzonitrile

A common approach is the nucleophilic substitution of a halogen (typically fluorine or chlorine) on 3-methyl-4-halobenzonitrile with cyclopropylamine:

  • Starting Material : 4-fluoro-3-methylbenzonitrile or 4-chloro-3-methylbenzonitrile.
  • Reagent : Cyclopropylamine as the nucleophile.
  • Conditions : Typically performed under reflux in polar aprotic solvents such as ethanol or DMF.
  • Base : Sometimes a mild base (e.g., sodium bicarbonate) is used to neutralize the released acid.
  • Temperature : Moderate heating (around 80–120 °C) to facilitate substitution.

This method benefits from the high nucleophilicity of cyclopropylamine and the activated aromatic ring due to the nitrile and methyl substituents.

Reductive Amination of 3-Methyl-4-aminobenzonitrile Precursors

Alternatively, reductive amination can be used:

  • Starting Material : 3-methyl-4-aminobenzonitrile.
  • Reagent : Cyclopropyl aldehyde or cyclopropyl ketone.
  • Reducing Agent : Sodium cyanoborohydride or similar mild reducing agents.
  • Solvent : Methanol or ethanol.
  • Outcome : Formation of the secondary amine 4-(Cyclopropylamino)-3-methylbenzonitrile.

This method is useful when direct substitution is challenging or to improve selectivity.

Direct Coupling via Buchwald-Hartwig Amination

For advanced synthetic routes, palladium-catalyzed amination (Buchwald-Hartwig coupling) can be employed:

This method provides excellent yields and regioselectivity but requires transition metal catalysis.

Experimental Parameters and Optimization

Parameter Typical Range Impact on Reaction
Temperature 80–120 °C Higher temperature favors substitution but may cause side reactions
Solvent Ethanol, toluene, DMF Polar solvents facilitate nucleophilic substitution
Base Sodium bicarbonate, triethylamine Neutralizes acid byproducts, improves yield
Molar Ratio (cyclopropylamine:substrate) 1.1:1 to 2:1 Excess amine drives reaction to completion
Reaction Time 4–24 hours Longer times improve conversion but may increase impurities

Purification and Characterization

  • Isolation : Crystallization from toluene/hexane mixtures or extraction followed by filtration.
  • Purification : Recrystallization or column chromatography.
  • Characterization : NMR (proton and carbon), IR spectroscopy (nitrile stretch ~2220 cm⁻¹), and mass spectrometry confirm structure and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Nucleophilic Aromatic Substitution 4-halogen-3-methylbenzonitrile Cyclopropylamine, base 80–120 °C, ethanol or DMF Simple, direct, scalable Requires activated halogen
Reductive Amination 3-methyl-4-aminobenzonitrile + cyclopropyl aldehyde NaBH3CN or similar Room temp to reflux, methanol Selective, mild conditions Requires aldehyde precursor
Buchwald-Hartwig Coupling 4-halogen-3-methylbenzonitrile Pd catalyst, cyclopropylamine, base 100–130 °C, toluene High yield, regioselective Expensive catalyst, complex setup

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylamino)-3-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions where the cyclopropylamino group or the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-(Cyclopropylamino)-3-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Cyclopropylamino)-3-methylbenzonitrile exerts its effects involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The nitrile group may also play a role in the compound’s reactivity and binding properties. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of a cyclopropylamino group and a methyl group on the benzonitrile core. Below is a comparison with three related compounds from the literature:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula CAS Number Key Features
4-(Cyclopropylamino)-3-methylbenzonitrile Cyclopropylamino (4), Methyl (3) C₁₁H₁₁N₂ Not available Amino group enhances hydrogen bonding; methyl group increases steric bulk.
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate Cyclopropylmethoxy (4), Hydroxy (3) C₁₂H₁₄O₄ Not provided Ether linkage reduces reactivity; hydroxy group introduces polarity .
4-((1-cyclopropyl-1,3-dioxobutan-2-yl)oxy)-2,6-dimethylbenzonitrile Cyclopropane-dioxobutyloxy (4), Methyl (2,6) C₁₆H₁₇NO₃ 913346-12-0 Ester-linked cyclopropane; dimethyl groups enhance symmetry and rigidity .
Abacavir (HIV drug) Cyclopropylamino-purine core C₁₄H₁₈N₆O 136470-78-5 Cyclopropylamino group in purine scaffold enhances antiviral activity .
Key Observations:

Substituent Position and Reactivity: The para-position substitution (e.g., 4-cyclopropylamino in the target compound vs. 4-cyclopropylmethoxy in Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate) influences electronic effects. Methyl groups at positions 2 and 6 (as in the ester-linked compound) introduce steric hindrance, reducing rotational freedom compared to a single methyl at position 3 in the target compound .

Functional Group Impact: Cyclopropylamino vs. Cyclopropylmethoxy: The amino group (NH) in the target compound enables hydrogen bonding, which is absent in the methoxy analog. This difference may affect solubility and target binding in biological systems. Ester vs. Nitrile: The benzonitrile core (C≡N) in the target compound offers strong electron-withdrawing effects, contrasting with ester groups (COO) in the dioxobutan-2-yloxy analog, which balance electron withdrawal and hydrophilicity .

Biological Relevance: While the target compound lacks reported biological data, Abacavir (a cyclopropylamino-containing purine analog) demonstrates that cyclopropylamino groups enhance antiviral activity by stabilizing interactions with viral reverse transcriptases .

Biological Activity

4-(Cyclopropylamino)-3-methylbenzonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H14N2, characterized by a cyclopropyl group attached to an aromatic ring with a nitrile functional group. Its structure allows for interactions with various biological targets, particularly in the realm of receptor modulation.

Research indicates that this compound may act as an antagonist for certain receptors, particularly those involved in neuroprotection and inflammation. The compound's ability to modulate adenosine receptors has been explored, showing potential in treating conditions such as glaucoma and neurodegenerative diseases .

Antiproliferative Effects

Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown significant inhibition of cell growth in models of acute myeloid leukemia (AML), with a GI50 value indicating effective cytotoxicity at low concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess antibacterial activity against specific pathogens, although detailed studies are required to quantify this effect and understand its mechanism .

Case Studies

  • Acute Myeloid Leukemia (AML)
    • Objective: To evaluate the antiproliferative effects of this compound on THP-1 cells (a model for AML).
    • Findings: The compound demonstrated a GI50 value of 3.2 μM against THP-1 cells, indicating significant cancer cell growth inhibition while showing lower toxicity towards non-cancerous cells like PBMCs .
  • Neuroprotective Potential
    • Objective: Investigate the role of the compound in modulating adenosine receptors.
    • Findings: The compound was shown to inhibit adenylyl cyclase activity through A3 adenosine receptor antagonism, suggesting potential therapeutic applications in neuroprotection and treatment of ischemic conditions .

Data Tables

Biological ActivityCell Line/ModelGI50/IC50 ValueReference
Antiproliferative ActivityTHP-1 (AML)3.2 μM
Antimicrobial ActivityE. coliTBD
Adenosine Receptor ModulationVariousTBD

Q & A

Basic: What are the standard synthetic routes for 4-(Cyclopropylamino)-3-methylbenzonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) of a halogenated benzonitrile precursor (e.g., 4-chloro-3-methylbenzonitrile) with cyclopropylamine. Key parameters include:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing intermediates .
  • Catalysis: CuI or Pd-based catalysts improve yields in coupling reactions, as seen in analogous triazine derivatives .
  • Temperature: Reactions are often conducted at 80–120°C for 12–24 hours. Lower temperatures may require longer durations to avoid byproducts.
    Data Table:
PrecursorAmineCatalystYield (%)Reference
4-Cl-3-Me-benzonitrileCyclopropylamineCuI65–75

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify substituent positions (e.g., cyclopropylamino δ 1.0–1.5 ppm; aromatic protons δ 6.5–7.5 ppm) .
  • IR Spectroscopy: Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and secondary amine (N-H bend ~1550 cm⁻¹) .
  • Mass Spectrometry: ESI-MS for molecular ion ([M+H]+) and fragmentation patterns to validate structure .

Advanced: How can researchers resolve contradictions in reported biological activities of benzonitrile derivatives?

Methodological Answer:
Discrepancies (e.g., kinase inhibition vs. no activity) may arise from assay conditions or impurities. Strategies include:

  • Dose-Response Curves: Establish EC50/IC50 values across multiple concentrations .
  • Orthogonal Assays: Validate findings using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., ROS detection) .
  • Purity Verification: Use HPLC (>98% purity) to exclude confounding effects from synthetic byproducts .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound analogs?

Methodological Answer:

  • Substituent Variation: Modify the methyl or cyclopropyl groups and compare activity. For example, replacing methyl with CF3 increases lipophilicity, altering membrane permeability .
  • Computational Modeling: Perform DFT calculations to assess electronic effects or molecular docking to predict target binding (e.g., kinase active sites) .
    Data Table:
DerivativeSubstituentLogPIC50 (μM)
Parent3-Me, 4-CPA2.110.5
Analog 13-CF3, 4-CPA3.42.3

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a face shield during bulk handling .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine particles .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers elucidate the mechanism of action of this compound in cellular models?

Methodological Answer:

  • Kinase Profiling: Use panels (e.g., Eurofins KinaseScan) to identify targets. For ROS studies, employ DCFDA assays .
  • CRISPR Knockouts: Validate target specificity by deleting suspected kinases (e.g., JAK2) and assessing activity loss .
  • Metabolomics: LC-MS/MS to track downstream metabolic changes (e.g., ATP depletion in cancer cells) .

Advanced: What strategies improve the aqueous solubility of this compound for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters or PEGylated groups to enhance hydrophilicity .
  • Co-Solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) for IP/IV administration .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

Basic: How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .
  • Light Sensitivity: Protect from UV exposure using amber glass vials .
  • Lyophilization: For long-term storage, lyophilize and store at -20°C under argon .

Advanced: How do steric and electronic effects of the cyclopropyl group influence bioactivity?

Methodological Answer:

  • Steric Effects: The cyclopropyl group’s rigidity may restrict conformational flexibility, enhancing target selectivity (e.g., kinase binding pockets) .
  • Electronic Effects: Electron-donating cyclopropylamine increases aromatic ring electron density, potentially improving π-π stacking with target proteins .
    Data Table:
GroupLogDTarget Binding (ΔG, kcal/mol)
CPA2.1-8.3
n-Pr2.5-6.9

Advanced: What computational tools are recommended for predicting metabolite profiles of this compound?

Methodological Answer:

  • In Silico Metabolism: Use GLORYx or ADMET Predictor to identify likely Phase I/II metabolites (e.g., CYP450-mediated oxidation) .
  • Docking Simulations: AutoDock Vina to model interactions with CYP3A4 or other metabolizing enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Cyclopropylamino)-3-methylbenzonitrile
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